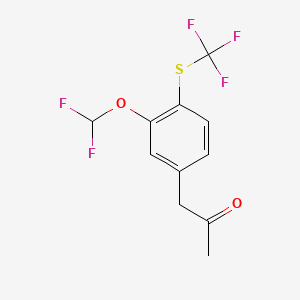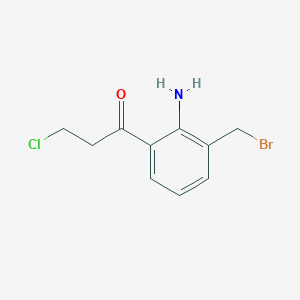
(S)-7-Bromoheptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Bromoheptan-2-ol is an organic compound with the molecular formula C7H15BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-7-Bromoheptan-2-ol can be synthesized through several methods. One common approach involves the bromination of heptan-2-ol. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Bromoheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form heptan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.
Major Products Formed
Oxidation: Heptan-2-one or heptanal.
Reduction: Heptan-2-ol.
Substitution: Various derivatives depending on the nucleophile used, such as 7-hydroxyheptan-2-ol or 7-cyanoheptan-2-ol.
Aplicaciones Científicas De Investigación
(S)-7-Bromoheptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-7-Bromoheptan-2-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromoheptan-2-ol: The racemic mixture of the compound.
7-Chloroheptan-2-ol: A similar compound with a chlorine atom instead of bromine.
7-Iodoheptan-2-ol: A similar compound with an iodine atom instead of bromine.
Uniqueness
(S)-7-Bromoheptan-2-ol is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its racemic mixture or other halogenated analogs. This makes it valuable in asymmetric synthesis and other applications where chirality is important.
Propiedades
Fórmula molecular |
C7H15BrO |
|---|---|
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
7-bromoheptan-2-ol |
InChI |
InChI=1S/C7H15BrO/c1-7(9)5-3-2-4-6-8/h7,9H,2-6H2,1H3 |
Clave InChI |
VSZBTMJYHNWNRP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)





